molecular formula C6H3BrClNO2 B1291829 1-Bromo-2-chloro-3-nitrobenzene CAS No. 3970-37-4

1-Bromo-2-chloro-3-nitrobenzene

Cat. No. B1291829
CAS RN: 3970-37-4
M. Wt: 236.45 g/mol
InChI Key: JNIDAGAFFKAPRV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are known for their diverse reactivity and utility in various chemical syntheses. The presence of bromine, chlorine, and nitro groups on the benzene ring makes it a versatile intermediate for a range of chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the exact synthesis of 1-bromo-2-chloro-3-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the halogenation and nitration steps to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, have been determined by X-ray diffraction, revealing the geometry and electronic configurations that could be similar in 1-bromo-2-chloro-3-nitrobenzene .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrosynthetic routes to other compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to produce arylzinc compounds , while the reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These studies suggest that 1-bromo-2-chloro-3-nitrobenzene could also participate in similar electrochemical reactions, potentially yielding valuable synthetic intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-2-chloro-3-nitrobenzene would be influenced by its functional groups. The presence of a nitro group typically increases the compound's reactivity in nucleophilic substitution reactions, as seen in the dual reactivity of 1-bromo-3,5-dinitrobenzenes . The halogen atoms also contribute to the compound's reactivity and physical properties, such as melting and boiling points, solubility, and density. Metabolic studies on similar halogenated nitrobenzenes have shown that they can be metabolized into mercapturic acids in biological systems , indicating potential pathways for biotransformation.

Scientific Research Applications

1-Bromo-2-chloro-3-nitrobenzene is a chemical compound used in organic synthesis . It can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . It is also used in the preparation of 4-methoxy-2′-nitrodiphenyl ether, 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .

  • Preparation of Aromatic Azo Compounds

    • Field : Organic Chemistry
    • Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in the preparation of aromatic azo compounds .
    • Method : This typically involves a reaction with an azo compound under the presence of a catalyst, such as gold nanoparticles supported on TiO2 .
    • Results : The outcome of this reaction is the formation of a new aromatic azo compound .
  • Preparation of 4-Methoxy-2′-Nitrodiphenyl Ether

    • Field : Organic Synthesis
    • Application : 1-Bromo-2-chloro-3-nitrobenzene is used in the synthesis of 4-methoxy-2′-nitrodiphenyl ether .
    • Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
    • Results : The result of this reaction is the formation of 4-methoxy-2′-nitrodiphenyl ether .
  • Preparation of 1-Methoxy-3,5-Bis-(2-Nitro-Phenoxy)Benzene

    • Field : Organic Synthesis
    • Application : 1-Bromo-2-chloro-3-nitrobenzene is also used in the synthesis of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
    • Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
    • Results : The result of this reaction is the formation of 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene .
  • Preparation of 5-Hydroxy-3-Methoxy-2′-Nitrodiphenyl Ether

    • Field : Organic Synthesis
    • Application : 1-Bromo-2-chloro-3-nitrobenzene is used in the synthesis of 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
    • Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
    • Results : The result of this reaction is the formation of 5-hydroxy-3-methoxy-2′-nitrodiphenyl ether .
  • Palladium-Mediated Ullmann Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in palladium-mediated Ullmann cross-coupling reactions with β-bromo-α,β-unsaturated aldehydes .
    • Method : This typically involves a reaction under the presence of a palladium catalyst .
    • Results : The outcome of this reaction is the formation of a new compound through the Ullmann cross-coupling reaction .
  • Preparation of 3-Chloroaniline

    • Field : Organic Chemistry
    • Application : 1-Bromo-2-chloro-3-nitrobenzene can be used in the preparation of 3-chloroaniline .
    • Method : The specific experimental procedures and technical details for this synthesis would be dependent on the specific reaction conditions and may be found in the relevant scientific literature .
    • Results : The result of this reaction is the formation of 3-chloroaniline .

Safety And Hazards

1-Bromo-2-chloro-3-nitrobenzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-bromo-2-chloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDAGAFFKAPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627948
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-nitrobenzene

CAS RN

3970-37-4
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Record name 1-Bromo-2-chloro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol), red mercury oxide (24.2 g, 112 mmol), and carbon tetrachloride (350 mL) were irradiated with a 100 W light bulb and heated at reflux. Bromine (5.75 mL, 112 mmol) was added dropwise over 30 minutes. This was stirred at reflux for 3.5 hours. After cooling to room temperature, aqueous saturated sodium bicarbonate (250 mL) was added and stirred vigorously for 20 minutes. The mixture was filtered and the solids were washed with excess chloroform. This two-phase solution was separated and the aqueous layer back extracted with chloroform (2×200 mL). The organic layers were collected and washed with brine (150 mL), water (150 mL) and dried (magnesium sulfate) and concentrated to give 3-bromo-2-chloronitrobenzene (10.6 g, 60.4%). 1H NMR (CDCl3, 300 MHz): δ7.86 (dd, 1H, J=8.1, 1.5), 7.73 (dd, 1H, J=8.1, 1.5 Hz), 7.31 (t, 1H, J=8.1 Hz) ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150 W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Singh, H Hakk, S Lupton - Chemosphere, 2020 - Elsevier
… 1-Bromo-2-fluoro-3-nitrobenzene, 1-bromo-2-chloro-3-nitrobenzene, and 1-bromo-3-fluoro-4-nitrobenzene were purchased from Ark Pharma (Arlington Heights, IL). …
Number of citations: 7 www.sciencedirect.com

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